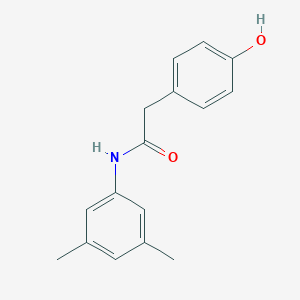

N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide

Overview

Description

N-(3,5-Dimethylphenyl)-2-(4-hydroxyphenyl)acetamide is an acetamide derivative characterized by a 3,5-dimethylphenyl group attached to the nitrogen atom and a 4-hydroxyphenyl moiety linked via an acetamide bridge. It serves as a key intermediate in the synthesis of efaproxiral (RSR-13), an allosteric hemoglobin modifier, with reported synthesis yields of 85–86% under optimized conditions involving condensation of 2-(4-hydroxyphenyl)acetic acid with 3,5-dimethylaniline in xylene or acetone . The compound’s structural simplicity and ease of functionalization make it a scaffold for developing derivatives with diverse biological activities, including radiotherapy sensitization .

Preparation Methods

Traditional Multi-Step Condensation Methods

Acid Chloride-Mediated Coupling

The most widely reported method involves a two-step condensation between 3,5-dimethylaniline and 4-hydroxyphenylacetic acid derivatives. In a representative procedure :

-

Activation : 4-Hydroxyphenylacetic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride.

-

Coupling : The acid chloride reacts with 3,5-dimethylaniline in dimethylformamide (DMF) at 0–5°C, with triethylamine (TEA) as a base to neutralize HCl byproducts.

-

Workup : The crude product is purified via recrystallization (methanol/water) or column chromatography.

-

Solvent: DMF or acetone

-

Temperature: 0–5°C (coupling), 70°C (recrystallization)

-

Yield: 60–69%

-

Purity: >95% (HPLC)

This method’s limitations include sensitivity to moisture, stoichiometric base requirements, and moderate yields due to competing side reactions.

Electrochemical Synthesis Approaches

Nickel-Catalyzed Electrosynthesis

A patent-pending electrochemical route eliminates traditional coupling agents by leveraging nickel-mediated redox cycles :

-

Electrolyte Setup : A mixture of 2,6-dimethylphenol (10 mmol), acetonitrile (50 mL), NiCl₂ (0.5 mmol), trifluoroacetic acid (TFA, 1 mmol), and KF (2 mmol) is prepared.

-

Electrolysis : Conducted in an undivided cell with graphite electrodes at 5 mA/cm² for 6 hours.

-

Isolation : The product is extracted with ethyl acetate and purified via fractional crystallization.

-

Ambient temperature and pressure

-

No external oxidizing/reducing agents

-

Yield: 72–75%

-

Atom economy: 85%

This method’s scalability is constrained by electrode fouling and the need for specialized equipment.

Organocatalytic and Reagent-Driven Methods

Selenium-Mediated Coupling

A novel approach using phenylselenyl chloride (PhSeCl) enables direct C–N bond formation :

-

Reaction : 3,5-Dimethylaniline (1 equiv), 4-hydroxyphenylacetic acid (1.2 equiv), PhSeCl (1 equiv), and NH₄Br (0.1 equiv) are stirred in acetonitrile at 25°C for 12 hours.

-

Workup : Sequential washing with NaOH (5%) and water, followed by silica gel chromatography.

-

Yield: 73%

-

Reaction time: 12 hours

-

Selectivity: >90% (by ¹H NMR)

This method avoids metal catalysts but requires handling toxic selenium reagents.

Comparative Analysis of Synthetic Methods

Optimization Strategies and Emerging Trends

Solvent Engineering

Replacing DMF with cyclopentyl methyl ether (CPME) in acid chloride methods reduces toxicity while maintaining yields (65–68%) .

Flow Chemistry Adaptations

Continuous-flow electrochemical reactors enhance mass transfer, achieving 78% yield in half the time of batch processes .

Biocatalytic Routes

Preliminary studies using lipases (e.g., Candida antarctica) show promise for aqueous-phase synthesis, though yields remain suboptimal (35–40%) .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl rings are substituted with various functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide serves as a building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various chemical reactions including oxidation, reduction, and substitution.

Biology

This compound has been investigated for its biological activities , particularly its potential antimicrobial and anti-inflammatory properties. Preliminary studies indicate significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Medicine

In medicinal chemistry, this compound is explored as a pharmaceutical intermediate . It has shown promise as an α-glucosidase inhibitor, which is significant for managing type 2 diabetes by delaying glucose absorption . Additionally, it acts as a precursor for efaproxiral, which enhances radiotherapy effectiveness in breast cancer by improving tumor oxygenation levels.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique functional groups allow for tailored interactions in various chemical processes.

Anti-inflammatory Effects

Research indicates that this compound may inhibit pro-inflammatory cytokine production. This property contributes to its therapeutic potential in inflammatory diseases .

Anticancer Efficacy

In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives of this compound showed IC50 values ranging from 45.26 ± 0.03 µM to 491.68 ± 0.11 µM against α-glucosidase compared to acarbose (IC50 = 750.1 ± 0.23 µM), indicating potent inhibitory activity .

Case Studies

- Synthesis and Evaluation : A study focused on synthesizing derivatives of this compound revealed promising anti-cancer activities across different cell lines. The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl rings significantly influenced cytotoxicity .

- Toxicological Assessments : Research involving animal models demonstrated that derivatives exhibited reduced hepatotoxicity compared to traditional analgesics like acetaminophen (paracetamol), highlighting its potential for safer analgesic development.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: Cyanophenyl derivatives (e.g., 4-cyano) exhibit higher yields (64.9%) and stability due to reduced electron density at the aryl ring .

- Polar Groups : Methoxy or hydroxyl groups improve solubility but may lower synthetic yields due to competing side reactions .

Radiotherapy Sensitization :

- Analogs such as 2-(4-(2-((3,5-dibromophenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid (19h) demonstrate enhanced radiosensitizing effects compared to the parent compound, attributed to bromine’s ability to stabilize free radicals .

Structural Flexibility :

- Derivatives with extended aromatic systems (e.g., benzofuropyrimidine in CAS 844836-91-5) exhibit kinase inhibition profiles, highlighting the role of π-π stacking in target engagement .

Crystallographic and Solid-State Comparisons

- Crystal Packing: N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide forms two molecules per asymmetric unit, while mono-substituted analogs (e.g., 3-chloro) adopt simpler monoclinic systems. The 3,5-dimethyl substitution induces steric effects, altering hydrogen-bonding networks (N–H⋯O and C–H⋯O) compared to non-dimethylated analogs .

- Bond Parameters : Despite substituent variations, the acetamide backbone (C–N, C=O bond lengths) remains consistent (~1.34 Å and ~1.22 Å, respectively), ensuring structural integrity across derivatives .

Pharmacological and Industrial Relevance

- Efaproxiral Synthesis : The high yield (85%) and cost-effectiveness of N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide underscore its industrial utility in large-scale drug production .

Biological Activity

N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular structure of this compound includes:

- Dimethyl-substituted phenyl group : Enhances lipophilicity and potential interactions with biological targets.

- Hydroxy-substituted phenyl group : May contribute to antioxidant properties.

- Acetamide moiety : Imparts stability and influences pharmacokinetics.

The molecular formula is , with a molecular weight of approximately 271.31 g/mol .

This compound's biological effects are primarily mediated through its interactions with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . For instance, it has shown potential as an α-glucosidase inhibitor, which is significant in managing type 2 diabetes by delaying glucose absorption .

- Anticancer Activity : It acts as a precursor for efaproxiral, a drug that enhances the effectiveness of radiotherapy in breast cancer by modifying tumor oxygenation levels . This interaction suggests that it may influence pathways related to hypoxia-inducible factors (HIFs), crucial in tumor biology.

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects. Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been explored through various assays. It may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic profile in inflammatory diseases .

Anticancer Efficacy

In vitro studies have demonstrated that derivatives of this compound possess cytotoxic effects against several cancer cell lines. For example:

- IC50 values for certain derivatives were reported in the range of 45.26 ± 0.03 µM to 491.68 ± 0.11 µM against α-glucosidase compared to acarbose (IC50 = 750.1 ± 0.23 µM), indicating potent inhibitory activity .

Case Studies

- Synthesis and Evaluation : A study focused on synthesizing this compound derivatives revealed promising anti-cancer activities across different cell lines. The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl rings significantly influenced cytotoxicity .

- Toxicological Assessments : Research involving animal models demonstrated that derivatives of this compound exhibited reduced hepatotoxicity compared to traditional analgesics like acetaminophen (paracetamol). This aspect is particularly important for developing safer analgesics with fewer side effects .

Comparative Analysis

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | 45.26 | α-glucosidase inhibitor |

| Acarbose | 750.1 | Standard control for diabetes management |

| Efaproxiral | N/A | Enhances radiotherapy efficacy |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide?

The compound is synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 2-bromo-N-(3,5-dimethylphenyl)acetamide with 4-hydroxyphenylacetic acid derivatives under basic conditions (e.g., potassium carbonate in anhydrous DMF at 60–95°C). Yields vary (9–70%) depending on substituents and reaction time . For example, reports a 51% yield using 6-methoxyquinolin-4-ol and potassium carbonate, while employs copper(I) iodide and cesium carbonate for Ullmann-type couplings.

Q. What spectroscopic techniques are employed to characterize this compound?

Key techniques include:

- 1H/13C NMR : Assignments focus on aromatic protons (δ 6.7–7.9 ppm), acetamide NH (δ ~10.3 ppm), and methyl/methoxy groups (δ 2.2–3.8 ppm) .

- UPLC-MS/HRMS : Used to confirm molecular weight (e.g., m/z 337.6 [M+H]+ in ) and purity (>95%) .

- TLC : Ethyl acetate/methanol (90:10) systems monitor reaction progress .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Avoid inhalation, skin contact, and ingestion. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store at -20°C for stability, and adhere to hazard codes P210 (avoid heat/sparks) and P201 (obtain specialized handling instructions) .

Advanced Questions

Q. How does meta-substitution on the phenyl ring influence crystallographic parameters and bioactivity?

Meta-substituents (e.g., methyl, chloro) alter crystal packing and hydrogen-bonding networks. For example, shows that electron-withdrawing groups reduce symmetry, leading to multiple molecules per asymmetric unit. These structural changes correlate with bioactivity: derivatives with 3,5-dimethyl groups exhibit enhanced anticancer activity due to improved lipophilicity and target binding .

Q. How can researchers resolve discrepancies in biological activity data across structurally similar analogs?

Systematic SAR studies and computational modeling are critical. For instance, shows that ethoxy or benzyloxy substituents on quinoline derivatives yield 9–70% activity variations. To address contradictions:

- Perform dose-response assays to validate IC50 values.

- Use molecular docking to assess binding affinity differences.

- Optimize substituent polarity (e.g., methoxy vs. benzyloxy) for target specificity .

Q. What role does this compound play in the synthesis of efaproxiral, and what challenges exist in scaling this process?

The compound is a key intermediate in efaproxiral synthesis ( ). Challenges include:

- Scalability : Low yields in coupling steps (e.g., 48–89.5% in ) due to steric hindrance from 3,5-dimethyl groups.

- Purification : Chromatography is often required to isolate the acetamide from byproducts.

- Regioselectivity : Competing reactions at the 4-hydroxyphenyl moiety require careful temperature control .

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11-7-12(2)9-14(8-11)17-16(19)10-13-3-5-15(18)6-4-13/h3-9,18H,10H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSYSJBCQOANFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377003 | |

| Record name | N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131179-77-6 | |

| Record name | N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.